molecular formula C14H19ClN2O4S2 B2614356 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine CAS No. 1226455-82-8

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine

Cat. No. B2614356
CAS RN: 1226455-82-8
M. Wt: 378.89
InChI Key: PEFLSLYXSJEATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine, also known as CSP or ML364, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2012 by the Scripps Research Institute and has since been studied extensively for its mechanism of action and potential uses.

Mechanism of Action

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine works by inhibiting the activity of a specific enzyme called N-myristoyltransferase (NMT). This enzyme is involved in the process of protein myristoylation, which is essential for the proper functioning of various cellular processes. By inhibiting NMT, 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can disrupt the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can have a variety of biochemical and physiological effects. In addition to its inhibitory effects on NMT, 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has been shown to affect the expression of various genes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in lab experiments is its specificity for NMT. This allows researchers to target specific pathways and enzymes involved in cancer cell growth without affecting other cellular processes. However, one limitation of using 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is its potential toxicity at higher concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine. One area of focus is the development of more potent and selective inhibitors of NMT. Additionally, studies are underway to investigate the potential uses of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in the treatment of other diseases, such as parasitic infections and viral infections. Finally, researchers are studying the potential use of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine involves a multi-step process that includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with cyclopropylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of focus has been in the treatment of cancer. Studies have shown that 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in the progression of cancer.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S2/c1-11-13(15)3-2-4-14(11)23(20,21)17-9-7-16(8-10-17)22(18,19)12-5-6-12/h2-4,12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFLSLYXSJEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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